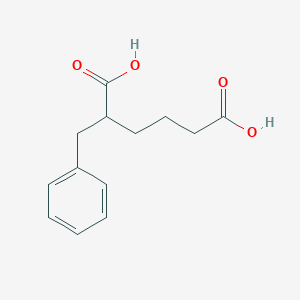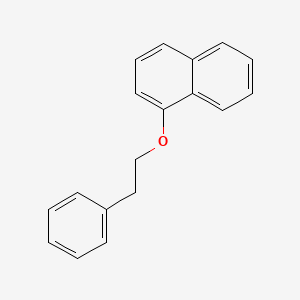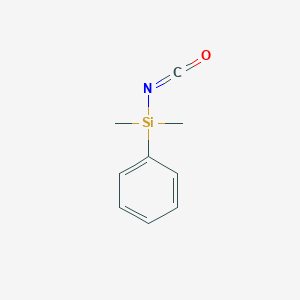
Isocyanato(dimethyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanato(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C₉H₁₁NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom, which is further bonded to a phenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isocyanato(dimethyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylphenylchlorosilane with sodium cyanate. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{NCO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the phosgenation of corresponding amines. due to the hazardous nature of phosgene, alternative methods such as the thermal decomposition of carbamates are being explored. These methods aim to improve safety and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Isocyanato(dimethyl)phenylsilane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can be used to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Diols: Used in the formation of polyurethanes under controlled conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions with diols.
Applications De Recherche Scientifique
Isocyanato(dimethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of isocyanato(dimethyl)phenylsilane primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various applications, including the formation of urethanes and polyurethanes. The molecular targets and pathways involved are largely dependent on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the isocyanate group.
Dimethylphenylchlorosilane: Precursor in the synthesis of isocyanato(dimethyl)phenylsilane.
Isocyanatopropyltriethoxysilane: Another organosilicon compound with an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a silicon atom in its structure. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of advanced materials and polymers .
Propriétés
Numéro CAS |
23115-25-5 |
|---|---|
Formule moléculaire |
C9H11NOSi |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
isocyanato-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,10-8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
OIEZCLOMEMWVEQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


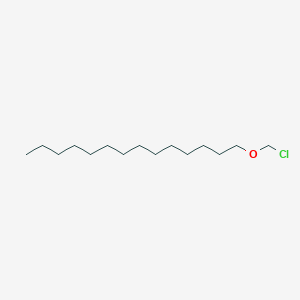
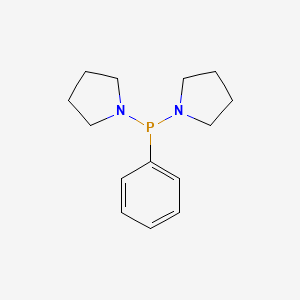

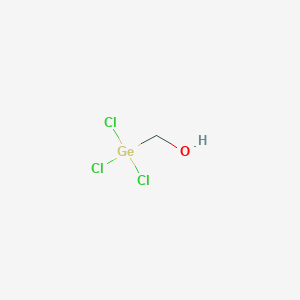
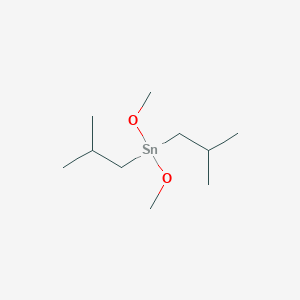
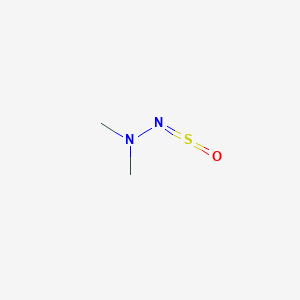
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
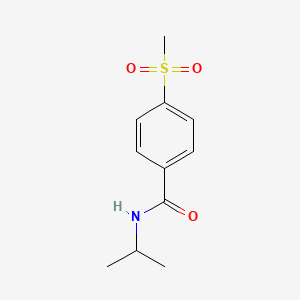
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
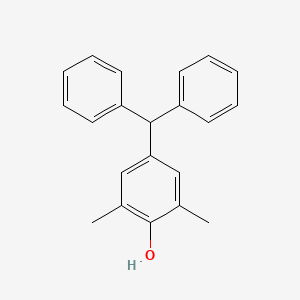
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
